molecular formula C14H12N2O6S B13874261 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid

2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid

Cat. No.: B13874261
M. Wt: 336.32 g/mol
InChI Key: UUKDSJITDTUTKW-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and crystallized to obtain the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-resistant bacterial strains.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity. Pathways involved include the inhibition of bacterial cell wall synthesis and the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)sulfonylamino]propanoic acid
  • 2-[(4-Methylphenyl)sulfonylamino]acetic acid
  • 2-[(4-Methylphenyl)sulfonylamino]benzenesulfonic acid

Uniqueness

Compared to similar compounds, 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfonyl group on the aromatic ring. This combination enhances its reactivity and potential for diverse chemical transformations. Additionally, the nitro group imparts specific biological activities, such as antimicrobial and anti-inflammatory effects, which may not be as pronounced in other related compounds.

Properties

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-4-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O6S/c1-9-2-5-11(6-3-9)23(21,22)15-13-8-10(16(19)20)4-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18)

InChI Key

UUKDSJITDTUTKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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